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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzoic acid

Cat. No.: B106845 Get Quote

Synthesis of 2-bromo-4-methylbenzophenone: A
Detailed Guide
Application Note: This document provides a comprehensive protocol for the synthesis of 2-

bromo-4-methylbenzophenone, a valuable building block in medicinal chemistry and materials

science. The described two-step synthesis proceeds via the formation of an acyl chloride

followed by a Friedel-Crafts acylation reaction.

Introduction
2-bromo-4-methylbenzophenone and its derivatives are key intermediates in the synthesis of a

variety of organic molecules, including pharmaceuticals and photoinitiators. The presence of

the bromo- and methyl- substituents on one of the phenyl rings, and the ketone linkage,

provide multiple sites for further chemical modification, making it a versatile precursor for the

development of complex molecular architectures. This protocol details a reliable and scalable

method for the preparation of 2-bromo-4-methylbenzophenone from the readily available 2-
bromo-4-methylbenzoic acid.

The synthetic approach involves two primary transformations:

Acyl Chloride Formation: The carboxylic acid group of 2-bromo-4-methylbenzoic acid is

converted to a more reactive acyl chloride using thionyl chloride. This is a standard and

efficient method for this functional group transformation.
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Friedel-Crafts Acylation: The resulting 2-bromo-4-methylbenzoyl chloride is then reacted with

benzene in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the

desired benzophenone derivative.

This document provides detailed experimental procedures, a summary of the required reagents

and their properties, and a visualization of the experimental workflow.

Data Presentation
A summary of the physical and chemical properties of the key compounds involved in this

synthesis is provided in the table below.

Compound
Name

2-Bromo-4-
methylbenz
oic acid

2-Bromo-4-
methylbenz
oyl chloride

Benzene
Aluminum
Chloride

2-Bromo-4-
methylbenz
ophenone

Structure
BrC₆H₃(CH₃)

COOH

BrC₆H₃(CH₃)

COCl
C₆H₆ AlCl₃

BrC₆H₃(CH₃)

COC₆H₅

CAS Number 7697-27-0 82759-16-4 71-43-2 7446-70-0
27428-59-

7[1]

Molecular

Formula
C₈H₇BrO₂ C₈H₆BrClO C₆H₆ AlCl₃ C₁₄H₁₁BrO[1]

Molecular

Weight
215.04 g/mol 233.49 g/mol 78.11 g/mol 133.34 g/mol

275.14 g/mol

[1]

Melting Point 143-147 °C Not available 5.5 °C
192.6 °C

(sublimes)
Not available

Boiling Point Not available Not available 80.1 °C
180 °C

(sublimes)
Not available

Appearance
White to off-

white solid

Colorless to

yellow liquid

Colorless

liquid

White to

yellow solid

Off-white to

yellow solid
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This section provides detailed step-by-step procedures for the synthesis of 2-bromo-4-

methylbenzophenone.

Step 1: Synthesis of 2-Bromo-4-methylbenzoyl chloride
This protocol describes the conversion of 2-bromo-4-methylbenzoic acid to its corresponding

acyl chloride using thionyl chloride.

Materials:

2-bromo-4-methylbenzoic acid

Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous toluene or dichloromethane (DCM)

Equipment:

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂

gases)

Heating mantle

Magnetic stirrer

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask, suspend 2-bromo-4-methylbenzoic acid (1.0 eq) in

anhydrous toluene or DCM.

Add a catalytic amount of DMF (e.g., 1-2 drops).

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.
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After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 70-

80 °C for toluene) and maintain for 2-3 hours. The reaction can be monitored by the

cessation of gas evolution.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and the solvent by rotary evaporation under reduced

pressure. The crude 2-bromo-4-methylbenzoyl chloride is obtained as an oil or low-melting

solid and is typically used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-4-methylbenzophenone
(Friedel-Crafts Acylation)
This protocol details the Friedel-Crafts acylation of benzene with the previously synthesized 2-

bromo-4-methylbenzoyl chloride.

Materials:

Crude 2-bromo-4-methylbenzoyl chloride (from Step 1)

Anhydrous benzene

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM) (optional, as solvent)

Crushed ice

Concentrated hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethanol or hexanes for recrystallization
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Equipment:

Three-necked round-bottom flask equipped with a dropping funnel, a condenser with a

drying tube, and a magnetic stirrer

Ice bath

Separatory funnel

Büchner funnel and filter flask

Rotary evaporator

Procedure:

Set up a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

To the flask, add anhydrous aluminum chloride (1.1 - 1.2 eq) and suspend it in anhydrous

DCM or use an excess of benzene as the solvent.

Cool the suspension to 0-5 °C in an ice bath.

Dissolve the crude 2-bromo-4-methylbenzoyl chloride (1.0 eq) in anhydrous benzene and

add this solution to the dropping funnel.

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes,

maintaining the temperature below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker

containing a mixture of crushed ice and concentrated HCl to decompose the aluminum

chloride complex.

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the

aqueous layer with dichloromethane or benzene.
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or a mixture of hexanes and ethyl acetate to yield 2-bromo-4-methylbenzophenone as a

solid.

Visualizations
Experimental Workflow

Step 1: Acyl Chloride Formation

Step 2: Friedel-Crafts Acylation

2-Bromo-4-methylbenzoic acid SOCl₂
(cat. DMF)

2-Bromo-4-methylbenzoyl chloride
(Crude)

Reaction MixtureBenzene AlCl₃ Aqueous Workup
(HCl, NaHCO₃)

Purification
(Recrystallization) 2-Bromo-4-methylbenzophenone

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of 2-bromo-4-methylbenzophenone.

Signaling Pathway (Logical Relationship)
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Caption: Logical relationship of key transformations in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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